molecular formula C22H17ClFN3OS B11972727 4-(4-chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole

4-(4-chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole

Cat. No.: B11972727
M. Wt: 425.9 g/mol
InChI Key: VTXODJABZWUTJS-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole typically involves multiple steps. One common method involves the reaction of 4-chlorophenylhydrazine with 4-methoxybenzaldehyde to form a hydrazone intermediate. This intermediate is then cyclized with 4-fluorobenzyl chloride in the presence of a base to yield the desired triazole compound. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or fluorobenzyl groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvents like tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols; conditionssolvents like dimethylformamide or dichloromethane.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted triazoles.

Scientific Research Applications

4-(4-chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-2-[(2-fluorobenzyl)sulfanyl]-6-(2-thienyl)nicotinonitrile
  • 4-(4-chlorophenyl)-2-[(2-fluorobenzyl)sulfanyl]-6-(2-thienyl)nicotinonitrile

Uniqueness

Compared to similar compounds, 4-(4-chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole exhibits unique structural features that contribute to its distinct biological activities. The presence of the triazole ring and specific substituents enhances its binding affinity and selectivity towards certain molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C22H17ClFN3OS

Molecular Weight

425.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-3-[(4-fluorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1,2,4-triazole

InChI

InChI=1S/C22H17ClFN3OS/c1-28-20-12-4-16(5-13-20)21-25-26-22(27(21)19-10-6-17(23)7-11-19)29-14-15-2-8-18(24)9-3-15/h2-13H,14H2,1H3

InChI Key

VTXODJABZWUTJS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC4=CC=C(C=C4)F

Origin of Product

United States

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